molecular formula C7H8BrNS B6303835 3-Bromo-4-methyl-5-(methylthio)pyridine CAS No. 2056110-60-0

3-Bromo-4-methyl-5-(methylthio)pyridine

Cat. No. B6303835
CAS RN: 2056110-60-0
M. Wt: 218.12 g/mol
InChI Key: SCGLFYMPCCEMDD-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-5-(methylthio)pyridine” is a chemical compound with the CAS Number: 142137-18-6 . It has a molecular weight of 204.09 and is typically stored at ambient temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-(methylsulfanyl)pyridine . The InChI code is 1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 and the InChI key is AKFNVEXSYXJWQX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.617 g/cm3 and a boiling point of 251.122ºC at 760 mmHg . The molecular formula is C6H6BrNS and the exact mass is 202.94000 . The compound has a vapour pressure of 0.033mmHg at 25°C and an index of refraction of 1.63 .

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “3-Bromo-4-methyl-5-(methylthio)pyridine” are not mentioned in the sources retrieved, it’s worth noting that such compounds often find use in various fields including pharmaceuticals, organic synthesis, and the production of dyes and pesticides . As a building block in chemical synthesis , it may have potential applications in the development of new compounds and materials.

Mechanism of Action

Target of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target palladium catalysts in these reactions, contributing to the formation of carbon-carbon bonds .

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, bromopyridines typically undergo oxidative addition with palladium catalysts, forming a new pd-c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, the compound could potentially be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (20409) and boiling point (251122ºC at 760 mmHg) , could potentially influence its bioavailability.

Result of Action

In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methyl-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity could potentially be affected by the presence of a palladium catalyst, which is commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored in closed vessels .

properties

IUPAC Name

3-bromo-4-methyl-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLFYMPCCEMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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